3'-O-Methylguanosine
概要
説明
Synthesis Analysis
The synthesis of 3'-O-Methylguanosine and related compounds involves complex chemical pathways. For instance, 3-methyl-2'-deoxyguanosine is obtained through a sequence involving conversion to a tricyclic derivative followed by methylation and the final removal of a blocking system. This process highlights the chemical lability and reactivity of the synthesized nucleosides under physiological conditions (Golankiewicz et al., 1990). Additionally, a chemoselective synthesis of 2'-O-methylguanosine has been accomplished without protection of the guanine base, demonstrating an efficient methodology for nucleoside modification (Chow et al., 2003).
Molecular Structure Analysis
The molecular structure of nucleosides like 3'-O-Methylguanosine is critical to understanding their chemical behavior and interactions. For example, the crystal structure analysis of 7-methylguanosine, a related compound, reveals novel base pairing that could influence the normal Watson-Crick type GC base pair due to modifications at specific positions on the guanine base (Yamagata et al., 1983).
Chemical Reactions and Properties
3'-O-Methylguanosine participates in various chemical reactions that underscore its properties. For instance, the reaction of singlet oxygen with 2'-deoxyguanosine and its derivatives has been studied, identifying main oxidation products that provide insight into the oxidative damage and repair mechanisms of DNA (Ravanat & Cadet, 1995). Another example is the alkylation reactions of 2'-deoxyguanosine with diazoalkanes, leading to various alkylated products and providing a deeper understanding of nucleoside chemistry (Farmer et al., 1973).
Physical Properties Analysis
The physical properties of 3'-O-Methylguanosine, such as its solubility, melting point, and spectral characteristics, are influenced by its modified structure. While specific studies on 3'-O-Methylguanosine were not identified, related research on nucleosides like 8-hydroxy-2'-deoxyguanosine offers insights into the electrochemical properties and potential as biomarkers for oxidative DNA damage, demonstrating the broader relevance of modified nucleosides in bioanalytical applications (Li et al., 2007).
Chemical Properties Analysis
The chemical properties of 3'-O-Methylguanosine, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on similar modified nucleosides. The synthesis and properties of polymers from O6-methylguanylic acid highlight how modifications at the guanine base affect nucleic acid structure and function, offering insights into the potential chemical behavior of 3'-O-Methylguanosine and its impact on biological systems (Mehta & Ludlum, 1976).
科学的研究の応用
Antiviral Applications
- Scientific Field : Immunology & Inflammation, Infectious Disease, Viral Diseases .
- Application Summary : 3’-O-Methylguanosine is an antiviral nucleoside analog . It inhibits viral plaque formation and viral RNA synthesis in vaccinia virus-infected Vero cells .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the compound was used at a concentration of 10 µM .
- Results or Outcomes : The use of 3’-O-Methylguanosine resulted in the inhibition of viral plaque formation and viral RNA synthesis .
Z-RNA Stabilization
- Scientific Field : Biochemistry, Structural Biology .
- Application Summary : 3’-O-Methylguanosine (referred to as m8Gm in the source) has been used as a Z-form RNA stabilizer . Incorporation of m8Gm into RNA can markedly stabilize the Z-RNA at low salt conditions .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that m8Gm was incorporated into RNA .
- Results or Outcomes : The incorporation of m8Gm into RNA resulted in marked stabilization of the Z-RNA at low salt conditions .
Synthesis of Functional 5′ Cap-Modified mRNAs
- Scientific Field : Molecular Biology, Genetic Engineering .
- Application Summary : 3’-O-Methylguanosine has been used in the synthesis of functional mRNAs by modifying multiple 5′ cap analogs using a vaccinia virus-capping enzyme . This method can introduce a variety of GTP analogs to the 5′ end of RNA to generate 5′ cap-modified mRNAs that exhibit different translation levels .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that a vaccinia virus-capping enzyme was used to introduce a variety of GTP analogs to the 5′ end of RNA .
- Results or Outcomes : Some of these modified mRNAs improve translation efficiency and can be conjugated to chemical structures, further increasing their functionality .
mRNA and snRNA Cap Analogs: Synthesis and Applications
- Scientific Field : Biochemistry, Molecular Biology .
- Application Summary : 3’-O-Methylguanosine has been used in the synthesis of mRNA and snRNA cap analogs . These cap analogs have served as valuable tools in elucidating molecular mechanisms of cap-regulated cellular processes such as protein translation initiation, pre-mRNA splicing, RNA intracellular transport, mRNA turnover, and cap-dependent translation inhibition by microRNAs .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that 3’-O-Methylguanosine was used in the synthesis of mRNA and snRNA cap analogs .
- Results or Outcomes : The use of these cap analogs has helped in understanding the molecular mechanisms of various cap-regulated cellular processes .
Synthesis of Functional 5′ Cap-Modified mRNAs
- Scientific Field : Molecular Biology, Genetic Engineering .
- Application Summary : 3’-O-Methylguanosine has been used in the synthesis of functional mRNAs by modifying multiple 5′ cap analogs using a vaccinia virus-capping enzyme . This method can introduce a variety of GTP analogs to the 5′ end of RNA to generate 5′ cap-modified mRNAs that exhibit different translation levels .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that a vaccinia virus-capping enzyme was used to introduce a variety of GTP analogs to the 5′ end of RNA .
- Results or Outcomes : Some of these modified mRNAs improve translation efficiency and can be conjugated to chemical structures, further increasing their functionality .
Enzymatic Assays to Explore Viral mRNA Capping Machinery
- Scientific Field : Biochemistry, Molecular Biology .
- Application Summary : 3’-O-Methylguanosine has been used in enzymatic assays to explore viral mRNA capping machinery . Insights into this capping system may provide new ideas for therapeutic interventions and facilitate drug discovery .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that 3’-O-Methylguanosine was used in enzymatic assays .
- Results or Outcomes : The use of these assays has helped in understanding the molecular mechanisms of various cap-regulated cellular processes .
Safety And Hazards
将来の方向性
3’-O-Methylguanosine has been reported as a potent inhibitor of vaccinia virus . It has potential implications in cancer, with connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment . Future research directions include further investigation of the biological roles of m7G modifications, potential molecular mechanisms of tumorigenesis, and m7G-related diagnostic and therapeutic strategies .
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYARPHAXAJAZLU-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3'-O-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3'-O-Methylguanosine | |
CAS RN |
10300-27-3 | |
Record name | 3′-O-Methylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10300-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-O-Methylguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010300273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-O-Methylguanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-O-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263 °C | |
Record name | 3'-O-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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